4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one
Overview
Description
4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one is a chemical compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is also known by its systematic name (E)-4-(6-methoxy-2-naphthyl)-3-buten-2-one . This compound is a derivative of naphthalene and is characterized by the presence of a methoxy group and a butenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate reagent to introduce the butenone moiety. One common method is the Claisen-Schmidt condensation, where 6-methoxy-2-naphthaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(6-methoxynaphthalen-2-yl)butanoic acid.
Reduction: Formation of 4-(6-methoxynaphthalen-2-yl)butan-2-ol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
Comparison with Similar Compounds
Similar Compounds
Nabumetone: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
4-(6-Methoxynaphthalen-2-yl)butanoic acid: An oxidation product of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one.
4-(6-Methoxynaphthalen-2-yl)butan-2-ol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific combination of a methoxy group and a butenone moiety on the naphthalene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKROFHKPKRFPM-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127053-22-9 | |
Record name | 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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